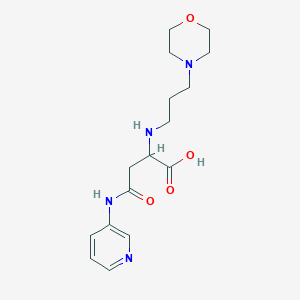
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinopropylamine Intermediate: This step involves the reaction of morpholine with 3-chloropropylamine under basic conditions to form 3-morpholinopropylamine.
Coupling with Pyridine Derivative: The intermediate is then reacted with a pyridine derivative, such as 3-aminopyridine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Oxidation and Final Coupling: The final step involves the oxidation of the intermediate product to introduce the oxo group, followed by coupling with butanoic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and morpholine
生物活性
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. Its complex structure includes a morpholine ring, a pyridine moiety, and a butanoic acid backbone, which may contribute to its interaction with various biological targets.
The compound's IUPAC name is 2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid. It has a molecular formula of C16H24N4O4 and a molecular weight of 336.39 g/mol. The presence of functional groups such as the oxo group and amino groups suggests potential reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with enzymes, receptors, and other macromolecules.
The compound is believed to exert its effects by:
- Enzyme Inhibition : It may mimic substrates or bind to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : The compound could interact with specific receptors, leading to changes in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry reported that derivatives of compounds similar to this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- Research published in Pharmaceutical Biology indicated that the compound showed promising results against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
-
Neuroprotective Effects :
- A study highlighted its neuroprotective properties in models of neurodegenerative diseases, suggesting that it may help mitigate oxidative stress and inflammation in neuronal cells.
Data Table: Summary of Biological Activities
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Morpholinopropylamine Intermediate : Reaction between morpholine and 3-chloropropylamine.
- Coupling with Pyridine Derivative : Reacting the intermediate with a pyridine derivative using coupling agents.
- Final Coupling and Oxidation : Oxidizing the intermediate product to introduce the oxo group followed by coupling with butanoic acid.
属性
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-15(19-13-3-1-4-17-12-13)11-14(16(22)23)18-5-2-6-20-7-9-24-10-8-20/h1,3-4,12,14,18H,2,5-11H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYZSKPVOGCCLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














